molecular formula C16H19ClN2O2S2 B2527758 4-chloro-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide CAS No. 946221-78-9

4-chloro-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide

Cat. No. B2527758
M. Wt: 370.91
InChI Key: ZAQONDLFNOMFJN-UHFFFAOYSA-N
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Description

The compound "4-chloro-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide" is a chlorinated benzenesulfonamide derivative with potential biological activity. Although the exact compound is not directly mentioned in the provided papers, similar compounds with chlorinated benzenesulfonamide structures have been synthesized and investigated for their biological activities, such as inhibition of human carbonic anhydrases, which are enzymes involved in various physiological processes including respiration and the acid-base balance in blood and tissues .

Synthesis Analysis

The synthesis of chlorinated benzenesulfonamide derivatives typically involves the condensation of appropriate sulfonamide precursors with other chemical entities to form the desired compound. For instance, paper describes the synthesis of pyrrolidinone-based chlorinated benzenesulfonamide derivatives using 1-(2-chloro-4-sulfamoylphenyl)-5-oxopyrrolidine-3-carboxylic acid as a starting material. The synthesis process is likely to involve multiple steps, including the formation of hydrazones, and may require the use of catalysts or reagents such as triethylamine, as seen in the synthesis of a related compound in paper .

Molecular Structure Analysis

The molecular structure of chlorinated benzenesulfonamide derivatives is characterized by the presence of a benzenesulfonamide core with various substituents that can influence the compound's binding affinity and selectivity. The chloro group, particularly at the meta position, has been found to increase affinity to carbonic anhydrases . The presence of a pyrrolidinone moiety and other groups such as triazole or oxadiazole can affect the compound's overall conformation and, consequently, its biological activity.

Chemical Reactions Analysis

Chlorinated benzenesulfonamide derivatives can participate in various chemical reactions, primarily as inhibitors of enzymes like carbonic anhydrases. The binding affinity and selectivity of these compounds towards different isozymes of carbonic anhydrases can be assessed using assays such as fluorescent thermal shift, p-nitrophenyl acetate hydrolysis, and stopped-flow enzymatic inhibition . The specific chemical interactions that govern the binding of these compounds to the enzyme's active site are crucial for their inhibitory activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorinated benzenesulfonamide derivatives, such as solubility, stability, and absorption, distribution, metabolism, and excretion (ADME) profiles, are important for their potential therapeutic application. Computational methods, such as Density Functional Theory (DFT), can be used to predict these properties and optimize the compounds for better pharmacokinetic and pharmacodynamic profiles. For example, paper describes the use of DFT and Time-Dependent DFT (TD-DFT) methods to calculate the physical properties of a related compound, which can provide insights into the behavior of the compound in biological systems.

properties

IUPAC Name

4-chloro-N-(2-pyrrolidin-1-yl-2-thiophen-3-ylethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN2O2S2/c17-14-3-5-15(6-4-14)23(20,21)18-11-16(13-7-10-22-12-13)19-8-1-2-9-19/h3-7,10,12,16,18H,1-2,8-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAQONDLFNOMFJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(CNS(=O)(=O)C2=CC=C(C=C2)Cl)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide

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